M+3 Mass Shift vs. ¹³C₂-Labeled Malonate: Reduced Isotopic Overlap for Interference-Free Quantification
Diethyl Malonate-13C3 provides an M+3 mass shift relative to unlabeled diethyl malonate (m/z 160.17 → 163.17), whereas diethyl malonate-1,3-¹³C₂ yields only an M+2 shift. The M+3 shift places the labeled internal standard three mass units away from the monoisotopic peak of the native analyte, substantially reducing isotopic cross-talk from the naturally abundant M+2 isotopologue (primarily arising from two ¹³C atoms or one ¹⁸O atom) that is invariably present in biological and environmental samples [1]. This cleaner baseline separation improves signal-to-noise ratio and quantification accuracy at low analyte concentrations .
| Evidence Dimension | Mass shift from unlabeled parent |
|---|---|
| Target Compound Data | M+3 (Δm/z = +3.00) |
| Comparator Or Baseline | Diethyl malonate-1,3-¹³C₂ (M+2, Δm/z = +2.00) |
| Quantified Difference | 1 additional mass unit separation from native M+2 isotopologue interference |
| Conditions | General principle of stable isotope dilution mass spectrometry (SID-MS) applicable to GC-MS and LC-MS/MS platforms |
Why This Matters
An M+3 mass shift reduces isotopic interference from the native M+2 isotopologue of the unlabeled analyte, enabling more accurate quantification at lower concentrations in complex matrices—a critical factor in regulated bioanalysis and metabolomics studies.
- [1] Restek. (2015). Choosing an Internal Standard. The IS should be chemically similar to your target compounds, and it should not be present in your sample(s). These are compounds that are deuterium labeled or ¹³C labeled. View Source
